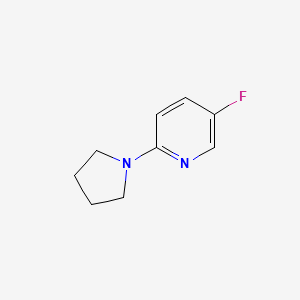

5-Fluoro-2-(pyrrolidin-1-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

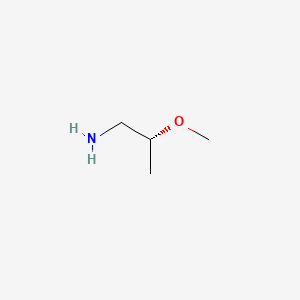

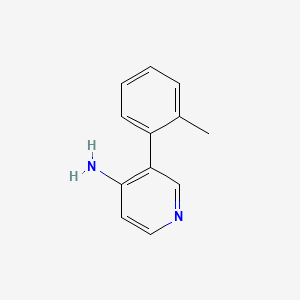

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound . It has a molecular weight of 166.2 . The IUPAC name for this compound is 5-fluoro-2-(1-pyrrolidinyl)pyridine .

Synthesis Analysis

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine involves nucleophilic substitution reactions and Suzuki reactions . It’s worth noting that the title compound was obtained through these reactions .Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine is 1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-2-(pyrrolidin-1-yl)pyridine are not detailed in the search results, it’s known that the compound can be obtained through nucleophilic substitution reactions and Suzuki reactions .Physical And Chemical Properties Analysis

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a liquid .Aplicaciones Científicas De Investigación

Role in Drug Discovery

The pyrrolidine ring, which is a part of the “5-Fluoro-2-(pyrrolidin-1-yl)pyridine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)

Research has shown that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

COX-1, COX-2, and 5-LOX Inhibitors

Docking studies have shown that certain compounds fit well into the active sites of COX-1 and COX-2, whereas some exhibit the highest binding affinity for 5-LOX . These enzymes are involved in the inflammatory response, and inhibitors can be used to treat conditions like arthritis and other inflammatory diseases .

Antiviral Activity

Indole derivatives, which share structural similarities with “5-Fluoro-2-(pyrrolidin-1-yl)pyridine”, have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory and Analgesic Activities

Certain derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib . This suggests potential applications in pain management and the treatment of inflammatory conditions .

FLT3 Inhibitor in Acute Myeloid Leukemia

A compound with a similar structure to “5-Fluoro-2-(pyrrolidin-1-yl)pyridine” has been discovered as a potent and selective FLT3 inhibitor . This compound has improved drug-like properties and superior efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring, such as this one, are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

It is known that the physicochemical properties of compounds with a pyrrolidine ring can be modified to improve their physical, biological, and environmental properties .

Propiedades

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWUHBJFPTXYGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693203 |

Source

|

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1287217-79-1 |

Source

|

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)

![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)